molecular formula C10H14N6 B1478491 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine CAS No. 2098078-96-5

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine

Cat. No. B1478491
CAS RN: 2098078-96-5
M. Wt: 218.26 g/mol
InChI Key: AXUVUOQFHOMZKT-UHFFFAOYSA-N
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Description

The compound “1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine” belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines . These compounds are known for their significant biological activities in various domains such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo[4,3-a]pyrimidines can also be used for the synthesis of [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may provide more insights into the spatial arrangement of atoms and the shape of the molecule .


Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyrimidines are known for their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer . They are versatile linkers to several metals and the interactions of their coordination compounds in biological systems have been extensively described .

Scientific Research Applications

Anticancer Activity

The [1,2,4]triazolo[1,5-a]pyrimidine and indole skeletons are widely used to design anticancer agents . For instance, a series of [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives were designed and synthesized by the molecular hybridization strategy . These compounds have shown significant antiproliferative activities against various human cancer cell lines .

Antimicrobial Activity

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) have been found to exhibit antibacterial and antifungal properties . This makes them valuable in the development of new antimicrobial agents .

Antiviral Activity

TPs have also shown antiviral properties . This makes them potential candidates for the development of new antiviral drugs .

Antiparasitic Activity

TPs have demonstrated antiparasitic activity . This suggests their potential use in the treatment of parasitic infections .

Cardiovascular Applications

These compounds have been utilized in the treatment of cardiovascular disorders . This indicates their potential in cardiovascular drug development .

Treatment of Type 2 Diabetes

TPs have been used in the treatment of type 2 diabetes . This suggests their potential as therapeutic agents in managing this condition .

Antimalarial Activity

TPs have been used as reactants for the synthesis of dihydroorotate dehydrogenase inhibitors with antimalarial activity . This indicates their potential use in the development of new antimalarial drugs .

HIV TAR RNA Binding

Investigations of the pharmacological activity caused by binding to HIV TAR RNA have been conducted . This suggests their potential use in the development of new HIV treatments .

Future Directions

The potential of [1,2,4]triazolo[1,5-a]pyrimidines has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The development of [1,2,4]triazolo[1,5-a]pyrimidines of interest in medicinal chemistry has been based on this heterocyclic nucleus as possible bio-isostere for purines, carboxylic acid and N-acetylated lysine . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.

properties

IUPAC Name

1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N6/c1-2-8-3-9(15-4-7(11)5-15)16-10(14-8)12-6-13-16/h3,6-7H,2,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUVUOQFHOMZKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NC=NN2C(=C1)N3CC(C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine
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1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine
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1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine
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1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine
Reactant of Route 5
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine
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1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-amine

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